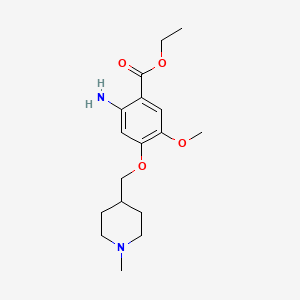

2-氨基-5-甲氧基-4-((1-甲基哌啶-4-基)甲氧基)苯甲酸乙酯

描述

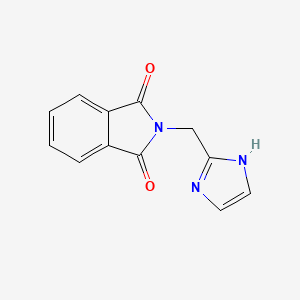

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various ethyl benzoate derivatives, which are structurally related compounds. These derivatives are often synthesized for their potential applications in medicinal chemistry and as intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate was synthesized through a condensation reaction followed by a reduction step . Similarly, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared through a series of reactions that included etherification and esterification steps . These methods highlight the versatility of ethyl benzoate derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of ethyl benzoate derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate was established based on 1H-NMR, 13C-NMR, and mass spectral data . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, are also used to predict geometric parameters and vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Ethyl benzoate derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate was used as a reagent to produce heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and fused heterocyclic systems . The reactivity of these compounds allows for the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are influenced by their functional groups and molecular structure. These properties are essential for understanding their behavior in different environments and for their application in various fields. The papers provided do not detail the physical properties of the specific compound , but such properties are typically characterized using techniques like melting point determination, solubility testing, and chromatography .

科学研究应用

在局部麻醉中的应用和相关风险

- 苯佐卡因是一种相关的局部麻醉剂,因其在内窥镜检查前对皮肤和粘膜的局部麻醉中使用而闻名。尽管其有效,但它已与高铁血红蛋白血症相关,高铁血红蛋白血症是一种影响血液携氧能力的疾病,在不同的患者群体中,强调了在使用此类化合物时知情同意和了解潜在风险的重要性 (Kuschner 等人,2000).

在紫外线防护和化妆品应用中的用途

- 己基 2-[4-(二乙氨基)-2-羟基苯甲酰]苯甲酸酯,商品名为 Uvinul A plus®,主要用作防晒霜和其他化妆品中的紫外线过滤器。一项研究调查了其在人体中的代谢和尿液排泄动力学,揭示了主要的尿液代谢物,并提供了对全身暴露水平的见解。这项研究可以为理解类似化合物的代谢途径和暴露风险提供一个模型 (Stoeckelhuber 等人,2020).

在神经学研究和认知功能中的作用

- 苯甲酸钠是另一种相关的化合物和 D-氨基酸氧化酶抑制剂,已显示出改善慢性精神分裂症和轻度认知障碍患者认知功能的希望。它展示了某些苯甲酸衍生物在神经和精神病学研究中的潜力,可能为探索 2-氨基-5-甲氧基-4-((1-甲基哌啶-4-基)甲氧基)苯甲酸乙酯在类似情况下的作用开辟途径 (Lane 等人,2013;Lane 等人,2021).

属性

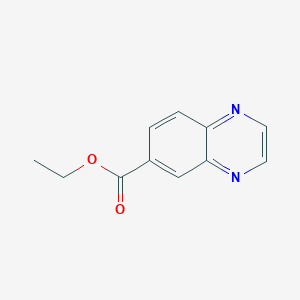

IUPAC Name |

ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBGZCDJLZJQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619239 | |

| Record name | Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate | |

CAS RN |

264208-66-4 | |

| Record name | Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264208-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

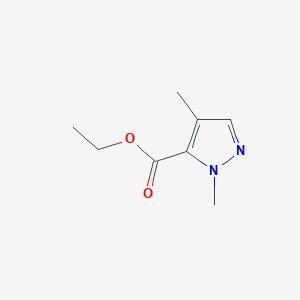

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)

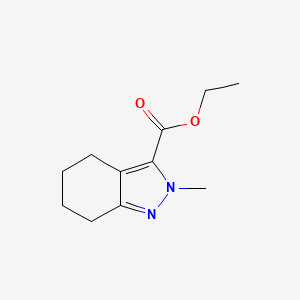

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)